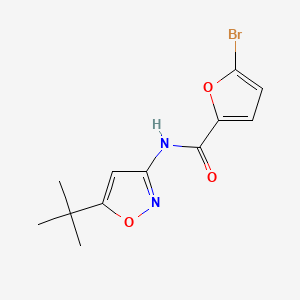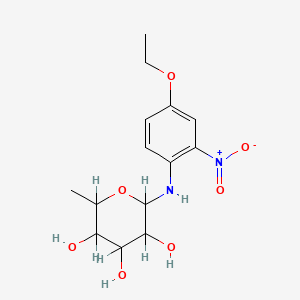![molecular formula C19H22N2O2 B5215544 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol is a chemical compound that has been studied extensively due to its potential use in scientific research. This compound is also known as OPC-4392, and it has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol is not fully understood, but it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. It has also been shown to have affinity for alpha-2 adrenergic receptors. The binding of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol to these receptors results in the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It also has anxiolytic and antidepressant-like effects in animal models. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol in lab experiments is its ability to modulate various neurotransmitters. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, one limitation of using this compound is its potential for off-target effects due to its affinity for multiple receptors. This can make it difficult to determine the specific effects of the compound on a particular receptor or neurotransmitter.
Future Directions
There are several future directions for the study of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another direction is to study its potential as a treatment for various psychiatric disorders such as anxiety and depression. Additionally, the use of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol in the study of drug addiction could provide insights into the neurobiological mechanisms underlying addiction and potential treatments. Finally, the development of more selective compounds based on the structure of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol could lead to the development of more effective pharmacological tools for studying neurotransmitter systems.
Synthesis Methods
The synthesis of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol involves the reaction of 2-hydroxyacetophenone and 3-(1-piperazinyl)propiophenone. The reaction is catalyzed by a base such as sodium hydroxide, and the product is obtained after purification using column chromatography. This method has been reported in various research papers, and it is a reliable and efficient way to synthesize 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol.
Scientific Research Applications
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been used in various scientific research studies due to its potential as a pharmacological tool. This compound has been shown to have affinity for various receptors such as dopamine, serotonin, and adrenergic receptors. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. Due to these properties, 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been used in studies related to anxiety, depression, and drug addiction.
properties
IUPAC Name |
3-(2-hydroxyphenyl)-3-phenyl-1-piperazin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18-9-5-4-8-16(18)17(15-6-2-1-3-7-15)14-19(23)21-12-10-20-11-13-21/h1-9,17,20,22H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRZRQJMKQISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5215487.png)
![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B5215489.png)
![pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5215499.png)

![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5215508.png)
![3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5215516.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)

![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)
![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)